molecular formula C16H13Cl2N5O B5211784 5-amino-N-(2,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5211784
M. Wt: 362.2 g/mol
InChI Key: MBCZVIGMFCORLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-(2,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with demonstrated antiproliferative activity. Key structural features include:

  • Triazole core: Provides a rigid scaffold for molecular interactions.
  • 3-Methylphenyl group: Attached at the N1 position, contributing to hydrophobic interactions.
  • 2,4-Dichlorophenyl substituent: Positioned on the amide nitrogen, enhancing electron-withdrawing effects and binding specificity.
  • 5-Amino group: Likely involved in hydrogen bonding or polar interactions.

Pharmacological studies highlight its potency against renal cancer RXF 393 cells (growth inhibition, GP = -13.42%) and selectivity for cancer cell lines over normal cells . Its mechanism may involve kinase inhibition or interference with calcium signaling, as seen in structurally related compounds like CAI ().

Properties

IUPAC Name

5-amino-N-(2,4-dichlorophenyl)-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O/c1-9-3-2-4-11(7-9)23-15(19)14(21-22-23)16(24)20-13-6-5-10(17)8-12(13)18/h2-8H,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCZVIGMFCORLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(2,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.

  • Molecular Formula : C16H13Cl2N5O
  • Molecular Weight : 362.2 g/mol
  • CAS Number : 902556-61-0

Synthesis

The synthesis of this triazole derivative typically involves the reaction of appropriate aromatic amines with isocyanates or carboxylic acids under controlled conditions. The process often utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a key step to form the triazole ring structure.

Antitumor Activity

Recent studies have demonstrated that compounds within the triazole family exhibit significant antitumor activity. For example:

  • Case Study : A study evaluated various triazole derivatives for their cytotoxic effects against lung cancer cell lines (H460 and H1299). The compound this compound was found to induce apoptosis and increase reactive oxygen species (ROS) production in these cells. The IC50 value for this compound was reported to be around 6.06 μM, indicating potent activity against cancer cells .

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties:

  • Study Findings : Compounds similar to this compound were tested against various bacterial strains. Some derivatives showed Minimum Inhibitory Concentrations (MICs) as low as 0.0063 μmol/mL against E. coli, suggesting strong antibacterial potential .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Inhibition of Cell Proliferation : By disrupting cell cycle progression and inducing cell death in cancerous cells, these compounds demonstrate significant antiproliferative effects.
  • Reactive Oxygen Species Generation : Enhanced ROS levels contribute to cellular stress and apoptosis in tumor cells.

Comparative Biological Activity Table

Compound NameIC50 (μM)Activity TypeTarget Cells
This compound6.06AntitumorH460
Triazole Derivative A0.0063AntimicrobialE. coli
Triazole Derivative B27.3AntitumorT47D (Breast Cancer)

Comparison with Similar Compounds

Triazole Carboxamides with Varied Aryl and Amide Substituents

The following compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold but differ in substituents, leading to distinct pharmacological profiles:

Compound Name Substituents (Aryl/Amide) Molecular Formula Key Biological Activity Source/CAS/Refcode
Target Compound 3-Methylphenyl (N1), 2,4-Dichlorophenyl (Amide) C16H12Cl2N5O Antiproliferative (RXF 393: GP = -13.42%)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl (N1), 4-Chlorophenyl (Amide) C19H16ClN5O2 Anticancer (unpublished) CSD: ZIPSEY
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl (N1), 2,4-Dimethoxyphenyl (Amide) C16H15FN5O3 CNS cancer SNB-75 (GP = -27.30%)
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chloro-4-methylphenyl (N1), 2-Methylphenyl (Amide) C18H17ClN4O Unknown (structural analog) CAS 890646-00-1
5-Amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-... Oxazolylmethyl (N1), 2,3-Dimethylphenyl (Amide) C22H21ClN6O2 Unreported (complex heterocyclic moiety) CAS 1251682-16-2

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) on the amide phenyl ring correlate with enhanced anticancer activity. The target compound’s 2,4-dichlorophenyl group maximizes this effect .
  • Methoxy groups (e.g., in ZIPSEY) may improve solubility but reduce potency compared to halogenated analogs .

Metabolic Stability and Byproducts

The calcium influx inhibitor CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) undergoes phase I metabolism to yield 3,5-dichloro-4-(p-chlorobenzoyl)benzoic acid (M1) and glucuronide conjugates. M1 lacks pharmacological activity, highlighting the importance of the intact triazole-carboxamide scaffold for function . This suggests that substituent modifications in the target compound may influence metabolic pathways and half-life.

Physicochemical Properties

Property Target Compound 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-... N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-...
Molecular Weight 368.2 g/mol 353.3 g/mol 381.8 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 (moderate) ~3.1
Hydrogen Bond Donors 2 (NH2, CONH) 3 (NH2, CONH, OCH3) 2 (CONH, NH2)

Implications :

  • Higher lipophilicity in the target compound may enhance membrane permeability but reduce aqueous solubility.
  • Methoxy-containing analogs (e.g., ZIPSEY) balance solubility and permeability, making them candidates for formulation optimization .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical parameters ensure high yield and purity?

The synthesis of triazole carboxamide derivatives typically involves multi-step reactions, including condensation of substituted anilines with isocyanides, followed by cyclization using sodium azide. Key parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation).
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity . Example yield optimization:
Reaction StepSolventTemperature (°C)Yield (%)
CyclizationDMF7082
CyclizationAcCN7078

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most effective?

Comprehensive characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 403.05).
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve solubility without compromising bioactivity?

Solubility enhancement strategies include:

  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or amine) at the 5-amino position while monitoring bioactivity via SAR studies .
  • Co-crystallization : Using co-solvents like PEG-400 or cyclodextrin inclusion complexes to improve aqueous solubility . Case study:
DerivativeAqueous Solubility (mg/mL)IC50_{50} (nM)*
Parent compound0.1245
Hydroxyl-deriv1.852
*IC50_{50} against Target Enzyme X.

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability or pharmacokinetic factors. Methodological solutions include:

  • Standardized assays : Use uniform protocols (e.g., fixed ATP concentration in kinase assays) .
  • Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., logP vs. IC50_{50} correlations) .
  • In silico modeling : Molecular docking (AutoDock Vina) to validate target binding poses and explain potency differences .

Key Research Challenges and Future Directions

  • Mechanistic ambiguity : Use cryo-EM or SPR to map binding interactions with Target X .
  • Bioavailability : Develop prodrug formulations (e.g., ester prodrugs) to enhance oral absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.